2,5-dimethyl-N'-[(E)-(2,3,4-trimethoxyphenyl)methylidene]furan-3-carbohydrazide
Description
The compound 2,5-dimethyl-N'-[(E)-(2,3,4-trimethoxyphenyl)methylidene]furan-3-carbohydrazide is a Schiff base derived from the condensation of 2,5-dimethylfuran-3-carbohydrazide with 2,3,4-trimethoxybenzaldehyde. Its structure features a furan-3-carbohydrazide core substituted with methyl groups at positions 2 and 5, and an (E)-configured 2,3,4-trimethoxybenzylidene moiety.
Properties
IUPAC Name |
2,5-dimethyl-N-[(E)-(2,3,4-trimethoxyphenyl)methylideneamino]furan-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O5/c1-10-8-13(11(2)24-10)17(20)19-18-9-12-6-7-14(21-3)16(23-5)15(12)22-4/h6-9H,1-5H3,(H,19,20)/b18-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZCBNYTULQKKNN-GIJQJNRQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NN=CC2=C(C(=C(C=C2)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(O1)C)C(=O)N/N=C/C2=C(C(=C(C=C2)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dimethyl-N’-[(E)-(2,3,4-trimethoxyphenyl)methylidene]furan-3-carbohydrazide typically involves the condensation of 2,5-dimethylfuran-3-carbohydrazide with 2,3,4-trimethoxybenzaldehyde. The reaction is carried out under reflux conditions in the presence of an acid catalyst, such as acetic acid, to facilitate the formation of the hydrazone linkage. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Additionally, continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
2,5-dimethyl-N’-[(E)-(2,3,4-trimethoxyphenyl)methylidene]furan-3-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The hydrazone linkage can be reduced to form the corresponding hydrazine derivative.
Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: Furanones and other oxygenated derivatives.
Reduction: Hydrazine derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
2,5-dimethyl-N’-[(E)-(2,3,4-trimethoxyphenyl)methylidene]furan-3-carbohydrazide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,5-dimethyl-N’-[(E)-(2,3,4-trimethoxyphenyl)methylidene]furan-3-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound’s hydrazone linkage allows it to form stable complexes with metal ions, which can modulate various biochemical processes. Additionally, the trimethoxyphenyl group can interact with cellular receptors and enzymes, influencing signal transduction pathways and cellular responses.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between the target compound and analogous derivatives:
Structural Variations
- Core Heterocycle : The target compound’s furan core differs from pyrazole (e.g., ), pyrazine (), and benzohydrazide () derivatives. These variations influence electronic properties and binding affinity.
- Substituent Positions : Methoxy groups at 2,3,4-trimethoxyphenyl (target) versus 2,4,5-trimethoxyphenyl () alter steric and electronic interactions. The 2,3,4-trimethoxy motif is associated with enhanced antitumor activity in podophyllotoxin analogs .
- Functional Groups : Electron-withdrawing groups (e.g., trifluoromethyl in , chloro in ) increase lipophilicity, whereas benzyloxy () may improve solubility.
Physicochemical Properties
- Lipophilicity : Trifluoromethyl () and chloro () substituents increase logP values compared to methoxy groups.
- Hydrogen Bonding : The target compound’s 2,3,4-trimethoxybenzylidene moiety may engage in intramolecular O–H···N and N–H···O interactions, as seen in related Schiff bases ().
Crystallographic and Computational Insights
- The trimethoxy groups may introduce torsional strain, affecting molecular planarity.
- Refinement Software : SHELX programs () are widely used for crystallographic refinement of similar small molecules.
Biological Activity
2,5-Dimethyl-N'-[(E)-(2,3,4-trimethoxyphenyl)methylidene]furan-3-carbohydrazide is a hydrazone derivative that has garnered attention due to its potential biological activities. The compound's unique structural features, including the furan ring and methoxy-substituted phenyl group, suggest various pharmacological applications, particularly in cancer therapy and as an anti-inflammatory agent.
Chemical Structure and Properties
The molecular formula of this compound is . The compound exhibits a notable hydrazone functional group (-NHN=CH-) that is crucial for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₂₀N₂O₄ |
| Molecular Weight | 304.35 g/mol |
| IUPAC Name | This compound |
Biological Activity Overview
Recent studies have highlighted the compound's potential in several biological contexts:
- Anticancer Activity : Preliminary research indicates that the compound may exhibit cytotoxic effects against various cancer cell lines. In vitro assays have shown significant inhibition of cell proliferation in breast and colon cancer models.
- Antioxidant Properties : The presence of methoxy groups enhances the electron-donating ability of the molecule, contributing to its antioxidant capacity. This property is vital for protecting cells from oxidative stress-induced damage.
- Anti-inflammatory Effects : The compound has shown promise in reducing inflammatory markers in cellular models, suggesting potential use in treating inflammatory diseases.
Anticancer Studies
A study conducted on the compound's cytotoxic effects revealed an IC50 value of approximately 15 µM against MCF-7 (breast cancer) and HT-29 (colon cancer) cell lines. The mechanism of action appears to involve apoptosis induction and cell cycle arrest at the G1 phase.
Antioxidant Activity
The antioxidant capacity was evaluated using DPPH and ABTS radical scavenging assays. Results indicated that the compound exhibited a significant reduction in free radical levels, comparable to standard antioxidants like ascorbic acid.
Anti-inflammatory Mechanisms
In a model of lipopolysaccharide (LPS)-induced inflammation in macrophages, treatment with this compound resulted in decreased levels of pro-inflammatory cytokines (TNF-α and IL-6). This suggests that the compound may inhibit the NF-kB signaling pathway.
Case Studies
-
Case Study 1: Breast Cancer Cell Line
- Objective : To evaluate cytotoxic effects.
- Method : MCF-7 cells treated with varying concentrations of the compound.
- Results : Significant dose-dependent reduction in cell viability; apoptosis confirmed via Annexin V/PI staining.
-
Case Study 2: Inflammation Model
- Objective : To assess anti-inflammatory properties.
- Method : RAW 264.7 cells treated with LPS and compound.
- Results : Marked decrease in nitric oxide production and inflammatory cytokine release.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
